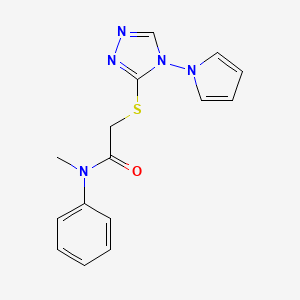

2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide

Description

Properties

IUPAC Name |

N-methyl-N-phenyl-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-18(13-7-3-2-4-8-13)14(21)11-22-15-17-16-12-20(15)19-9-5-6-10-19/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWNXZSXYBOFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CSC2=NN=CN2N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-methyl-N-phenyl-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, primarily targets Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively.

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both DHFR and Enoyl ACP Reductase. This interaction inhibits the normal functioning of these enzymes, leading to disruption in the bacterial metabolic processes.

Biological Activity

The compound 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide is a member of the N-phenylacetamide class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial and antioxidant activities, along with structure-activity relationship (SAR) insights.

Chemical Structure and Properties

The molecular formula of the compound is , and its IUPAC name is This compound . The compound features a triazole ring, which is known for its biological significance in medicinal chemistry.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar N-phenylacetamide derivatives. For instance, derivatives containing thiazole moieties exhibited significant antibacterial activity against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis . While specific data on the triazole-thio derivative is limited, compounds with similar structures have shown promising results:

The mechanism of action often involves disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The antioxidant potential of related compounds has been assessed using various assays. One study reported that a compound with a similar structure demonstrated 1.5-fold higher antioxidant activity than butylated hydroxytoluene (BHT), a common antioxidant standard . This suggests that the triazole-thio derivative may also possess significant antioxidant properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of the triazole ring and the thioether linkage appears to enhance both antibacterial and antioxidant activities. The following table summarizes key structural features associated with activity:

| Structural Feature | Activity Enhancement |

|---|---|

| Triazole Ring | Increases antibacterial potency |

| Thioether Linkage | Enhances antioxidant activity |

| N-Methyl Group | Modulates lipophilicity |

Case Studies

- Antibacterial Evaluation : A study synthesized various N-phenylacetamide derivatives and tested their efficacy against multiple bacterial strains. Compounds were characterized using NMR and MS techniques, confirming their structures before biological testing .

- Antioxidant Testing : Another study focused on evaluating the antioxidant capacity of similar compounds using Ferric reducing antioxidant power assays. Results indicated that certain derivatives significantly outperformed traditional antioxidants .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations :

- The triazole substituents (e.g., pyrrole, pyridinyl, phenyl, or amino-isopropyl) dictate electronic properties and steric effects. For example, electron-withdrawing groups like nitro (6b) or trifluoromethyl (9d) enhance polarity .

- The acetamide side chain modifications (e.g., N-aryl vs. N-alkyl) influence lipophilicity and receptor binding. VUAA1 and OLC15 demonstrate that bulky substituents (butylphenyl) enhance antagonistic activity .

Key Observations :

- High yields (79–88%) are common for triazole-thio derivatives via cycloaddition or substitution .

- Melting points correlate with substituent polarity. Nitro-containing compounds (6b, 9d) exhibit higher melting points (>200°C) due to strong intermolecular forces .

- Chromatography (e.g., silica gel in ) is critical for purifying complex derivatives .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups in N-methylacetamide at δ ~3.0 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirm regioselectivity in triazole formation .

- IR Spectroscopy : Key peaks include C=O stretch (~1670 cm⁻¹) in acetamide and C-S stretch (~680 cm⁻¹) in thioether .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- TLC and Recrystallization : Monitor reaction progress and purity using hexane:ethyl acetate solvent systems .

How can reaction conditions be optimized to improve synthetic yield and purity?

Q. Advanced

- Catalyst Optimization : Adjust Cu(I) catalyst concentration (5–10 mol%) to balance reaction rate and byproduct formation in CuAAC .

- Solvent Selection : Use tert-butanol/water (3:1) for click chemistry to enhance solubility and reduce side reactions .

- Temperature Control : Maintain 25–60°C during thioether formation to prevent decomposition of heat-sensitive intermediates .

- Purification : Recrystallize crude products in ethanol or ethyl acetate to remove unreacted azides/alkynes .

How can contradictions in reported biological activity data be resolved?

Q. Advanced

- Assay Standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HL-60 for anticancer activity) and control compounds .

- Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., SHELXL refinement ) to rule out regioisomer interference.

- Solubility Adjustments : Use DMSO concentration controls (<1% v/v) to avoid solvent-induced cytotoxicity artifacts .

What crystallographic tools are recommended for determining this compound’s structure?

Q. Advanced

- SHELX Suite : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. High-resolution data (≤1.0 Å) improves accuracy for twinned crystals .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond lengths/angles and assess disorder in the triazole-pyrrole moiety .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance binding to hydrophobic enzyme pockets .

- Triazole Modifications : Replace pyrrole with pyrazole to alter π-π stacking interactions, as seen in analogs with improved antimicrobial activity .

- Thioether Linkage : Substitute sulfur with sulfone to evaluate redox stability in biological environments .

What challenges arise in differentiating regioisomers during synthesis?

Q. Advanced

- Regioselectivity in CuAAC : Use ¹H NMR to distinguish 1,4- vs. 1,5-triazole isomers (e.g., triazole proton resonance at δ 7.8–8.4 ppm for 1,4-isomers ).

- 2D NMR Techniques : HSQC and NOESY correlate cross-peaks to confirm substituent positions .

How does pH influence the stability of this compound?

Q. Advanced

- Acidic Conditions : Protonation of the triazole nitrogen (pKa ~4.5) may lead to ring-opening; monitor via UV-Vis at 260 nm .

- Basic Conditions : Hydrolysis of the acetamide group occurs above pH 10; stabilize with buffered solutions (pH 7–8) during biological assays .

What computational methods predict target interactions?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR) with scoring functions adjusted for sulfur’s van der Waals radius .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, particularly for flexible thioether linkages .

How can data reproducibility be ensured across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.